BenchChemオンラインストアへようこそ!

Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Photochemistry Photostability Calcium channel blocker

Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 176383-20-3), also catalogued as 5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyridone, is a member of the 4-aryl substituted 5-alkoxycarbonyl-6-methyl-3,4-dihydropyridone class—a scaffold structurally distinct from the fully aromatic 1,4-dihydropyridines that dominate the calcium channel blocker pharmacopoeia. With a molecular formula of C₁₅H₁₆N₂O₅, a molecular mass of 304.30 g/mol, and a reported melting point of 168–170 °C, the crystalline solid carries a 3-nitrophenyl substituent at C-4 and an ethyl ester at C-5—both features that critically determine its photochemical, conformational, and synthetic differentiation from its nearest analogs.

Molecular Formula C15H16N2O5
Molecular Weight 304.30 g/mol
CAS No. 176383-20-3
Cat. No. B5118789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
CAS176383-20-3
Molecular FormulaC15H16N2O5
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)CC1C2=CC(=CC=C2)[N+](=O)[O-])C
InChIInChI=1S/C15H16N2O5/c1-3-22-15(19)14-9(2)16-13(18)8-12(14)10-5-4-6-11(7-10)17(20)21/h4-7,12H,3,8H2,1-2H3,(H,16,18)
InChIKeyQCUWAWAFSOAOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 176383-20-3): Core Identity and Procurement-Relevant Properties


Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 176383-20-3), also catalogued as 5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyridone, is a member of the 4-aryl substituted 5-alkoxycarbonyl-6-methyl-3,4-dihydropyridone class—a scaffold structurally distinct from the fully aromatic 1,4-dihydropyridines that dominate the calcium channel blocker pharmacopoeia [1]. With a molecular formula of C₁₅H₁₆N₂O₅, a molecular mass of 304.30 g/mol, and a reported melting point of 168–170 °C, the crystalline solid carries a 3-nitrophenyl substituent at C-4 and an ethyl ester at C-5—both features that critically determine its photochemical, conformational, and synthetic differentiation from its nearest analogs [1]. The compound is indexed in the CAS Common Chemistry registry, the DSSTox database (DTXSID201136296), and the Nikkaji system (J1.406.709D), and its NMR and GC-MS spectra are archived in the Wiley KnowItAll spectral libraries [2].

Why Generic Substitution Fails for Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: Three Structural Levers of Differentiation


Three structural features prevent casual interchange of this compound with superficially similar analogs. First, the position of the nitro group on the 4-phenyl ring—3-nitro (meta) versus 2-nitro (ortho) versus 4-nitro (para)—governs photochemical reactivity: 3-nitrophenyl-1,4-dihydropyridines are approximately 150-fold less photoreactive than their 2-nitrophenyl counterparts (Φred = 0.002 vs. 0.3 for nifedipine), with the 2-nitro isomer uniquely enabling an intramolecular proton-transfer pathway that is sterically precluded in the 3-nitro configuration [1][2]. Second, the 3,4-dihydropyridone oxidation state (ring C6 as a carbonyl) places the scaffold in a conformational class predicted to fulfil all structural requirements for calcium antagonist activity, whereas the corresponding hexahydrofuro[3,4-b]-2(1H)-pyridone derivatives (5a–d) are predicted to behave as calcium agonists [3]. Third, the ethyl ester at C-5 confers distinct lipophilicity (XLogP3 = 1.5) and metabolic susceptibility relative to the methyl ester analog (CAS 130734-38-2; XLogP3 not independently reported but predictably lower), influencing both analytical retention behaviour and in vivo pharmacokinetic profiles when the compound is used as a tool molecule or impurity reference standard . These three levers—nitro regiochemistry, ring oxidation state, and ester alkyl chain—are non-interchangeable determinants of photostability, pharmacological directionality, and physicochemical behaviour.

Quantitative Differentiation Evidence for Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: Head-to-Head and Cross-Study Comparator Data


Photoreduction Quantum Yield: 3-Nitrophenyl DHP vs. 2-Nitrophenyl DHP (Nifedipine)

The photoreduction quantum yield (Φred) of 3-nitrophenyl-1,4-dihydropyridines is 0.002 in acetonitrile, compared to Φred = 0.3 for the 2-nitrophenyl analog nifedipine—a 150-fold difference—as determined by steady-state and time-resolved photolysis methods [1]. The 2-nitrophenyl isomer undergoes intramolecular photoreduction to the nitrosophenyl product within a few nanoseconds (Φred = 0.3, largely independent of oxygen concentration and solvent), whereas the 3-nitrophenyl isomer lacks this intramolecular proton-transfer pathway and photoreduction is inefficient (Φred = 0.002), increasing only to 0.03 in the presence of triethylamine as an external donor [1]. A separate study confirms that the 3-nitrophenyl analog is less reactive by approximately three orders of magnitude at 366 nm irradiation, with a quantum yield of approximately 0.01 at 254 nm via the nitrophenyl-localized triplet pathway [2].

Photochemistry Photostability Calcium channel blocker Nifedipine analogs

Calcium Channel Modulator Structural Prediction: Antagonist vs. Agonist Assignment by X-ray and Computational Analysis

X-ray crystallography, semiempirical (AM1) calculations, and NOE experiments on compounds 4a–d (4-aryl substituted 5-alkoxycarbonyl-6-methyl-3,4-dihydropyridones, the class to which the target compound belongs) and 5a–d (the corresponding hexahydrofuro[3,4-b]-2(1H)-pyridones) demonstrated that the two most favoured conformers (A and B) interconvert, with conformation A—bearing the phenyl ring in a pseudoaxial position—being the most stable both in the solid state and in solution [1]. Compounds 4a–d were found to fulfil, from the structural point of view, all the requirements needed for exhibiting an antagonist calcium effect, whereas an agonist effect should be expected for compounds 5a–d [1]. Thus, the 3,4-dihydropyridone oxidation state (carbonyl at C-6) is structurally classified as an antagonist-predisposed scaffold, while a single-step synthetic transformation to the furo[3,4-b] derivative reverses the predicted pharmacological directionality to agonism [1].

Calcium channel modulation Conformational analysis Drug design Dihydropyridone scaffold

Synthetic Precursor Versatility: One-Step Conversion to Hexahydrofuro[3,4-b]-2(1H)-pyridones in Good Yields

The target compound and its class analogs serve as direct precursors for the one-step synthesis of novel hexahydrofuro[3,4-b]-2(1H)-pyridones (compounds 6), which are inaccessible through alternative routes . Quantum chemical calculations on these products reveal a non-planar molecule with a distorted dihydropyridone ring and two favoured conformations, while ¹³C NMR data and theoretical calculations support a strong push-pull effect on the olefinic moiety . For class-level synthesis efficiency, microwave-assisted solvent-free methods produce 4-aryl substituted 5-alkoxycarbonyl-6-methyl-3,4-dihydropyridones in 81–91% isolated yields with a specific non-thermal microwave effect contributing 17–28% yield enhancement over conventional heating [1], while ultrasound-assisted protocols achieve 85–96% yields [2].

Synthetic methodology Heterocyclic chemistry Precursor compound Library synthesis

Urease Inhibition: Comparative Potency of 4-Nitrophenyl vs. 3-Nitrophenyl Dihydropyridone Analogs

In a panel of eight 3,4-dihydro-2-pyridone derivatives evaluated for Jack bean urease inhibition, 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone (5a, the 4-nitro regioisomer with methyl ester) exhibited an IC₅₀ of 29.12 µM, which is 3.4-fold more potent than the reference drug hydroxyurea (IC₅₀ = 100.0 µM) [1]. The study authors noted that inhibitory activity increased with the electron-withdrawing ability of the aryl substituent, with the 4-nitrophenyl group providing the strongest electron withdrawal among tested derivatives [1]. The 3-nitrophenyl analog (the target compound's subclass) is predicted to exhibit intermediate electron-withdrawing character (σₘ = 0.71 for 3-NO₂ vs. σₚ = 0.78 for 4-NO₂ based on Hammett constants; not directly measured in this study), suggesting a lower but still significant urease inhibitory potential [1]. Molecular docking indicated that the nitro phenyl ring engages in n–π interaction with Met637 and hydrophobic contacts with Ala636, Ala440, and Ile411 in the urease active site [1].

Urease inhibition Enzyme assay Nitro substitution effect Structure-activity relationship

Photophysical Signature: Complete Fluorescence Quenching in 3-Nitrophenyl Dihydropyridines Enables Ratiometric Detection

4-Phenyl-1,4-dihydropyridine-3,5-dicarboxylates emit blue fluorescence with near-unitary efficiency in EPA glass at 77 K, whereas 3-nitrophenyl derivatives (PyH₂-PhNO₂) exhibit completely quenched fluorescence due to intramolecular electron transfer between the dihydropyridine donor and nitrophenyl acceptor moieties, producing a charge-separated species (PyH₂•⁺–PhNO₂•⁻) [1]. In EPA glass at 77 K, back-electron transfer yields the dihydropyridine-localized triplet state (³PyH₂-PhNO₂), which emits a characteristic yellow phosphorescence [1]. In fluid solution, deprotonation from the radical cation initiates rearomatization to Py-PhNO₂ with a low quantum yield of 5 × 10⁻⁴ to 5 × 10⁻³ [1]. This on/off fluorescence behaviour—contrasting with the bright blue emission of non-nitrated phenyl analogs—provides a built-in spectroscopic handle for monitoring compound integrity, binding events, or metabolic conversion.

Fluorescence quenching Photoinduced electron transfer Analytical detection Spectroscopic probe

Optimal Procurement Scenarios for Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: Evidence-Grounded Use Cases


Calcium Channel Antagonist Mechanistic Studies Requiring a Structurally Validated Dihydropyridone Scaffold

Investigators studying L-type calcium channel pharmacology who require a compound that meets all structural criteria for antagonist activity—as established by X-ray, AM1, and NOE conformational analysis [1]—should select this 3,4-dihydropyridone rather than its furo[3,4-b] derivative (predicted agonist) or a fully aromatic 1,4-dihydropyridine (different oxidation state). The ethyl ester at C-5 provides a balance of lipophilicity (XLogP3 = 1.5 ) that facilitates membrane permeation in cell-based calcium flux assays while maintaining sufficient aqueous solubility for in vitro pharmacological profiling.

Photostability-Critical Experimental Protocols (UV-Irradiated Assays, Long-Term Storage, Photopharmacology)

For experiments involving sustained light exposure—such as fluorescence-based calcium imaging, UV-monitored enzymatic reactions, photopharmacology studies, or long-term compound library storage—the 3-nitrophenyl substitution pattern confers approximately 150-fold lower photoreduction quantum yield (Φred = 0.002) compared to 2-nitrophenyl analogs (Φred = 0.3) [1] and approximately 1,000-fold lower reactivity at 366 nm . This photostability advantage directly reduces the risk of light-induced degradation artifacts that confound data interpretation with 2-nitrophenyl dihydropyridines such as nifedipine.

Synthetic Intermediate for Bicyclic Compound Library Generation

Medicinal chemistry groups synthesizing focused libraries of hexahydrofuro[3,4-b]-2(1H)-pyridones—a scaffold predicted to exhibit calcium agonist activity [1]—require this specific 3,4-dihydropyridone as the direct one-step precursor. The conversion proceeds in good yields , and no alternative synthetic route to this bicyclic class has been reported. Procurement of the ethyl ester variant (rather than the methyl ester analog, CAS 130734-38-2) is advisable when the target furo library requires ethyl ester substitution for downstream SAR exploration or when differential ester hydrolysis rates are desired during prodrug design.

Reference Standard for Dihydropyridine Calcium Channel Blocker Impurity Profiling

Quality control laboratories developing HPLC or UPLC methods for dihydropyridine calcium channel blocker APIs (e.g., azelnidipine, nicardipine, or nitrendipine) may require this compound as a process-related impurity or degradation product reference standard [1]. The 3-nitrophenyl-ethyl ester combination distinguishes this impurity from the more common 2-nitrophenyl-dimethyl ester nifedipine-related impurities, and its NMR (¹H in DMSO-d₆) and GC-MS spectra are archived in the Wiley KnowItAll spectral libraries , enabling unambiguous identity confirmation during method validation. The reported melting point of 168–170 °C [2] provides an additional orthogonal identity check.

Quote Request

Request a Quote for Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.